molecular formula C11H9NO4S B2746512 5-(Methylsulfonyl)quinoline-3-carboxylic acid CAS No. 1956383-11-1

5-(Methylsulfonyl)quinoline-3-carboxylic acid

Cat. No. B2746512
CAS RN: 1956383-11-1
M. Wt: 251.26
InChI Key: JQTNSKYJMATOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26. It is related to the quinoline family, which is a group of heterocyclic compounds that have been used in various fields such as industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. A review paper highlights the use of α,β-unsaturated aldehydes in the synthesis of quinoline and its hydrogenated derivatives . Another study mentions the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours, providing easy access to 2-chloroquinoline-3-carboaldehydes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic structure containing a benzene ring fused with a pyridine ring . The compound also contains a methylsulfonyl group and a carboxylic acid group.


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. A review paper discusses the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions for the construction and functionalization of quinoline scaffolds .

Scientific Research Applications

Copper-Catalyzed Regioselective C-H Sulfonylation

Copper(I)-catalyzed sulfonylation of quinolines, including 5-(Methylsulfonyl)quinoline-3-carboxylic acid derivatives, demonstrates a method for the regioselective introduction of sulfonyl groups into quinoline compounds. This process, facilitated through bidentate-chelation assistance, allows for the synthesis of a wide range of sulfonylated quinolines, which could be critical for developing new pharmacological agents (Wei et al., 2016).

Synthesis of Multi-Substituted Quinoline Derivatives

Research into the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines from quinoxalin-2(1H)-one and quinoxaline-2-carboxylic acids has been conducted. These compounds include methylsulfonyl derivatives, highlighting the versatility of sulfur-containing quinoline derivatives in synthesizing complex molecules with potential biological activities (Didenko et al., 2015).

Biological Activities of Quinoline Derivatives

Quinoline derivatives, including those substituted at the 3-carboxylic acid position, have shown a wide range of biological activities. For instance, quinoline compounds have been explored for their antibacterial, antitubercular, and anti-inflammatory properties. This underscores the potential of this compound derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Valluri et al., 2017).

Synthesis and Application in Organic Chemistry

The Friedlander Synthesis of Quinolines, a method involving the condensation of aminoarylketones with carbonyl compounds, highlights the significance of quinoline derivatives in organic synthesis. This method can produce various quinoline structures, including those with sulfonic acid groups, for applications in medicinal chemistry and material science (Maleki et al., 2015).

Mechanism of Action

While the specific mechanism of action for 5-(Methylsulfonyl)quinoline-3-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of bioactivities. For instance, some quinoline-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .

Safety and Hazards

The safety data sheet for a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Quinoline derivatives, including 5-(Methylsulfonyl)quinoline-3-carboxylic acid, continue to be a topic of interest in various research fields due to their versatile applications. Future research may focus on developing new synthesis methods, exploring their biological activities, and improving their safety profiles .

properties

IUPAC Name

5-methylsulfonylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-17(15,16)10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTNSKYJMATOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.